molecular formula C18H32N2O9 B13038669 3-(2-Aminoethyl)-1-Boc-piperidine citrate

3-(2-Aminoethyl)-1-Boc-piperidine citrate

Cat. No.: B13038669
M. Wt: 420.5 g/mol
InChI Key: GEUKGBWRNXHUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)-1-Boc-piperidine citrate is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-Boc-piperidine citrate typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the 2-aminoethyl side chain. One common method involves the reaction of Boc-piperidine with 2-bromoethylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-Boc-piperidine citrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used to remove the Boc group.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, sulfonates, or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the free amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-1-Boc-piperidine citrate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-Boc-piperidine citrate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under specific conditions, revealing the active amine, which can then participate in various biochemical reactions. The molecular pathways involved may include signal transduction, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine, often used as a starting material for the synthesis of more complex derivatives.

    N-Boc-piperidine: A protected form of piperidine, similar to 3-(2-Aminoethyl)-1-Boc-piperidine citrate but lacking the aminoethyl side chain.

    2-Aminoethylpiperidine: A compound similar to this compound but without the Boc protecting group.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the aminoethyl side chain. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research. The Boc group provides stability during reactions, while the aminoethyl side chain offers a site for further functionalization.

Properties

Molecular Formula

C18H32N2O9

Molecular Weight

420.5 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C12H24N2O2.C6H8O7/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h10H,4-9,13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

GEUKGBWRNXHUFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.